REACTION_CXSMILES
|
C1C=CC=CC=1.[CH3:7][O:8][C:9]1[CH:21]=[CH:20][C:12]([O:13][CH2:14][CH2:15][CH2:16][C:17](O)=[O:18])=[CH:11][CH:10]=1.S(Cl)([Cl:24])=O>O>[CH3:7][O:8][C:9]1[CH:21]=[CH:20][C:12]([O:13][CH2:14][CH2:15][CH2:16][C:17]([Cl:24])=[O:18])=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(OCCCC(=O)O)C=C1
|
Name
|
|
Quantity
|
5.74 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
Subsequently, the mixture was agitated for 10 minutes at an internal temperature of 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
transferred to a separate flask
|
Type
|
CUSTOM
|
Details
|
the solvent and excess thionyl chloride were removed in a rotary evaporator
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(OCCCC(=O)Cl)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |